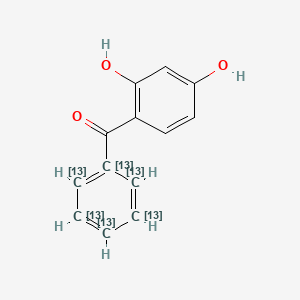
2,4-Dihydroxybenzophenone-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxybenzophenone-13C6: is a stable isotope-labeled compound, specifically a 13C- and deuterium-labeled version of 2,4-Dihydroxybenzophenone. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzophenone-13C6 can be synthesized through the condensation of benzanilide with resorcinol in the presence of zinc chloride and phosphorous oxychloride at 130–140°C for 1 hour . This method yields the desired compound with a moderate yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of isotope-labeled precursors and standard organic synthesis techniques to incorporate the 13C and deuterium labels into the benzophenone structure .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxybenzophenone-13C6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives of benzophenone
Scientific Research Applications
2,4-Dihydroxybenzophenone-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic flux analysis and isotope labeling studies.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of ultraviolet absorbers and stabilizers for polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxybenzophenone-13C6 involves its ability to absorb ultraviolet light, thereby protecting materials and biological systems from UV-induced damage. The compound achieves this by forming hydrogen bonds between the carbonyl group and the hydroxyl groups, which absorb UV radiation and dissipate the energy as heat . Additionally, it can act as an activator of certain enzymes, such as WalKR TCS, by targeting specific molecular pathways .
Comparison with Similar Compounds
- 2,4-Dihydroxybenzophenone
- 4,4’-Dihydroxybenzophenone
- 2,2’,4,4’-Tetrahydroxybenzophenone
Comparison: 2,4-Dihydroxybenzophenone-13C6 is unique due to its isotope labeling, which allows for precise tracking and analysis in scientific studies. Unlike its non-labeled counterparts, this compound provides enhanced sensitivity and specificity in analytical techniques, making it invaluable for research applications .
Properties
Molecular Formula |
C13H10O3 |
|---|---|
Molecular Weight |
220.17 g/mol |
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienyl-(2,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H/i1+1,2+1,3+1,4+1,5+1,9+1 |
InChI Key |
ZXDDPOHVAMWLBH-YPRXCQIKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















